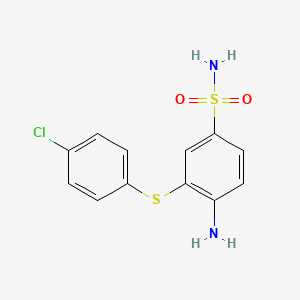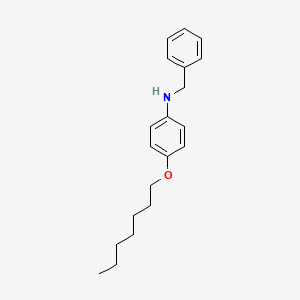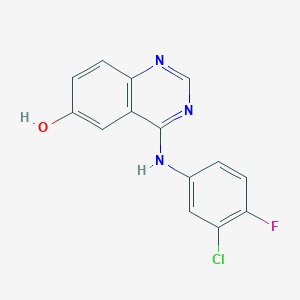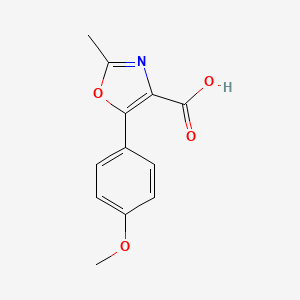![molecular formula C14H19N3O5S B8312439 methanesulfonic acid;6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 125055-76-7](/img/structure/B8312439.png)
methanesulfonic acid;6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methanesulfonic acid;6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound with a fused pyridine and pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry, bioorganic chemistry, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide derivatives typically involves cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another method includes transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes . Additionally, halogenation of the same starting compounds at position 3, followed by Suzuki−Miyaura arylation, is also employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide derivatives undergo various chemical reactions, including:
Chalcogenation (sulfenylation and selenylation): This reaction proceeds under mild conditions and can be executed on a gram scale.
Arylation: Catalytic photoredox C−H arylation with aryl diazonium salts as aryl radical sources.
Common Reagents and Conditions
Chalcogenation: Utilizes reagents like aryl sulfenyl and selenyl derivatives under mild conditions.
Arylation: Involves eosin Y disodium salt (EY-Na2) as a photocatalyst and green light (510 nm) irradiation.
Major Products
Wissenschaftliche Forschungsanwendungen
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide derivatives have a wide range of applications in scientific research:
Medicinal Chemistry: These compounds are used as building blocks for developing drugs with cardiovascular, antitumor, nervous system, anti-inflammatory, and anti-infective activities.
Bioorganic Chemistry: They are employed in the synthesis of biologically active molecules and fluorescent sensing and labeling agents.
Materials Science: Used as scaffolds for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide derivatives involves interactions with various molecular targets and pathways. For instance, the keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole ring moiety chelate metal ions, influencing biological activities . The exact pathways and targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share structural similarities but exhibit different biological activities.
Pyrido[1,2-a]pyrimidine derivatives: These include various substituted derivatives with diverse biological activities.
Uniqueness
methanesulfonic acid;6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in medicinal and materials science further highlight its uniqueness.
Eigenschaften
CAS-Nummer |
125055-76-7 |
|---|---|
Molekularformel |
C14H19N3O5S |
Molekulargewicht |
341.38 g/mol |
IUPAC-Name |
methanesulfonic acid;6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C13H15N3O2.CH4O3S/c1-3-7-14-12(17)10-8-15-11-6-4-5-9(2)16(11)13(10)18;1-5(2,3)4/h4-6,8H,3,7H2,1-2H3,(H,14,17);1H3,(H,2,3,4) |
InChI-Schlüssel |
WRYHOXBDGPGYIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
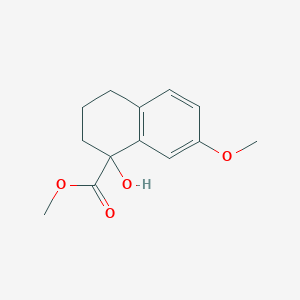
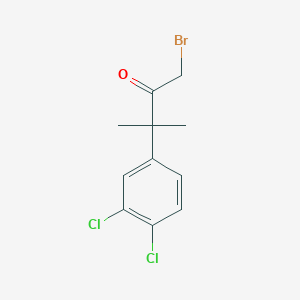
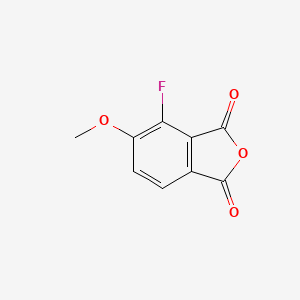
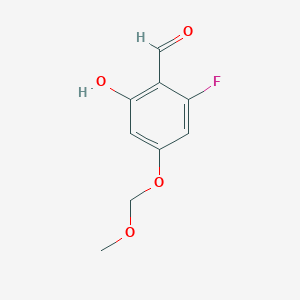

![2-(3-trifluoromethyl-benzyl)-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8312405.png)
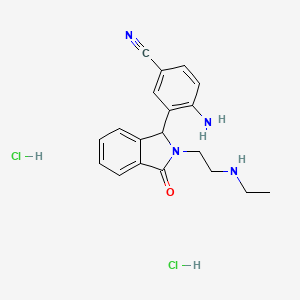
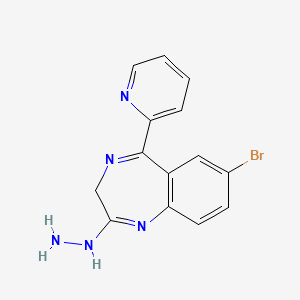
![1-(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-propan-2-one](/img/structure/B8312421.png)
